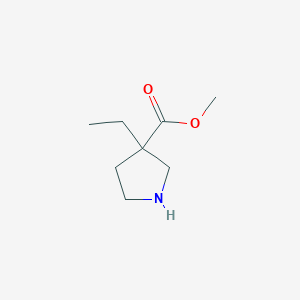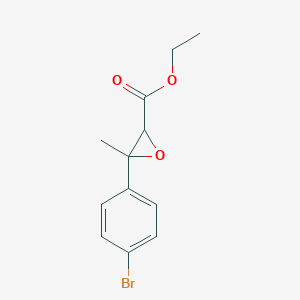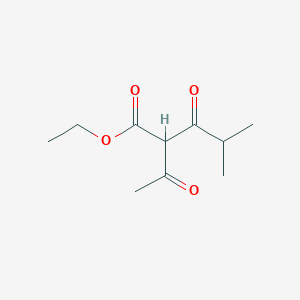
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by methoxylation and cyclization to form the benzazepine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to obtain the desired product in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzazepines.
Aplicaciones Científicas De Investigación
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine: The chlorine atom can influence the compound’s properties differently compared to bromine.
6-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine: Missing the methoxy group, which can alter its chemical behavior.
Uniqueness
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15BrClNO |
|---|---|
Peso molecular |
292.60 g/mol |
Nombre IUPAC |
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11;/h2-3,13H,4-7H2,1H3;1H |
Clave InChI |
FEWIKGMJJFXRAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCNCCC2=C(C=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)





![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
![8-methyl-1H,4H,5H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B13575333.png)

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)
